molecular formula C24H22N6O2S2 B6012154 N~3~,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B6012154
M. Wt: 490.6 g/mol
InChI Key: GPNGPWCTPKCKHN-UHFFFAOYSA-N
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Description

N~3~,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a unique arrangement of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzothiophene ring.
  • Introduction of the cyano group.
  • Coupling with the pyrazole ring.
  • Functionalization to introduce the carboxamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution reagents: Halogens (Cl~2~, Br2), nucleophiles (NH~3~, OH^-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N3,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression.

    Altering cellular pathways: Influencing cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N~3~,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Lacks the methyl group at the 1-position of the pyrazole ring.

    N~3~,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of carboxamide groups.

Uniqueness

The presence of both cyano and carboxamide groups in N3,N~5~-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE may confer unique chemical properties, such as enhanced reactivity or specific binding interactions, making it distinct from similar compounds.

Properties

IUPAC Name

3-N,5-N-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2S2/c1-30-18(22(32)28-24-16(12-26)14-7-3-5-9-20(14)34-24)10-17(29-30)21(31)27-23-15(11-25)13-6-2-4-8-19(13)33-23/h10H,2-9H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNGPWCTPKCKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(=O)NC4=C(C5=C(S4)CCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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